molecular formula C21H16ClN3O B5165471 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL

5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL

Cat. No.: B5165471
M. Wt: 361.8 g/mol
InChI Key: LPRHGBLPNRTUEF-UHFFFAOYSA-N
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Description

5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .

Properties

IUPAC Name

5-[(4-chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-15-8-6-14(7-9-15)21(25-19-5-1-2-12-24-19)20-16-4-3-13-23-17(16)10-11-18(20)26/h1-13,21,26H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRHGBLPNRTUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=C3C=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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